ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate
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Overview
Description
Ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as benzaldehyde derivatives and amines, followed by cyclization and esterification reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate can be compared with other similar compounds, such as:
Benzazepine derivatives: These compounds share the benzazepine core structure but differ in their functional groups and substitutions.
Coumarin derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
Quinoline derivatives: These compounds also have a fused ring system and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-benzoyl-1-hydroxy-7,8-dimethoxy-4,5-dihydro-3H-2-benzazepine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-4-29-21(25)22(26)17-14-19(28-3)18(27-2)13-16(17)11-8-12-23(22)20(24)15-9-6-5-7-10-15/h5-7,9-10,13-14,26H,4,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBLDPMMTYZTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2=CC(=C(C=C2CCCN1C(=O)C3=CC=CC=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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